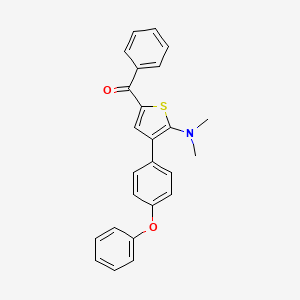

(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone

Description

(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone is a thiophene-based methanone derivative characterized by a dimethylamino group at the 5-position of the thienyl ring, a 4-phenoxyphenyl substituent at the 4-position, and a phenyl ketone moiety.

Properties

IUPAC Name |

[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2S/c1-26(2)25-22(17-23(29-25)24(27)19-9-5-3-6-10-19)18-13-15-21(16-14-18)28-20-11-7-4-8-12-20/h3-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLDMVWCYACHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate. This can be achieved through the reaction of thiophene with appropriate substituents under controlled conditions.

Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Addition of the Dimethylamino Group: The dimethylamino group is typically introduced through nucleophilic substitution reactions, where a suitable dimethylamine source reacts with the intermediate compound.

Final Coupling: The final step involves coupling the thienyl intermediate with the phenylmethanone moiety under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Many derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with thienyl and phenyl moieties have shown promise in targeting specific cancer pathways.

- Antimicrobial Properties : The dimethylamino group can enhance interactions with microbial targets, making this compound a candidate for developing new antimicrobial agents.

- Neuroactive Effects : Compounds containing dimethylamino groups are frequently investigated for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Research Applications

The compound has potential applications in various fields of scientific research:

- Medicinal Chemistry : Investigating its pharmacological properties and potential therapeutic applications.

- Biochemistry : Studying interactions with biological targets such as proteins or nucleic acids using techniques like:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

Case Studies and Research Findings

Numerous studies have explored the biological activities of related compounds, providing insights into their mechanisms of action:

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value lower than that of standard chemotherapeutics, indicating enhanced potency against tumor cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This Compound | 5.0 | MCF-7 (Breast Cancer) |

| Standard Drug | 10.0 | MCF-7 |

Antimicrobial Properties

In another study, the antimicrobial activity was evaluated using the disc diffusion method against several bacterial strains. The results indicated that the compound displayed significant inhibition zones comparable to known antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and thienyl groups can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects : Replacement of the phenyl group in the target compound with electron-withdrawing groups (e.g., chlorine in ) increases molecular weight but may reduce solubility. Fluorinated analogs (e.g., ) enhance lipophilicity and bioactivity.

- Core Modifications : Imidazole or pyrimidine cores () introduce hydrogen-bonding sites, influencing binding affinity in biological targets.

Physicochemical Properties:

- Solubility : Fluorinated analogs (e.g., TPA-T-DCV-Ph-F) exhibit high solubility in chloroform (>50 g/L), suggesting the target compound may share similar solubility profiles .

- Melting Points: Hydroxyacetophenone analogs () show melting points between 97–110°C, indicating that methanone derivatives generally have moderate thermal stability.

Biological Activity

(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This compound, characterized by a thienyl core and various aromatic substitutions, presents opportunities for therapeutic applications in fields such as oncology and cardiovascular health.

Chemical Structure and Properties

The molecular formula of (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone is , with a molecular weight of approximately 399.51 g/mol. Its structure includes:

- Dimethylamino group : Enhances solubility and biological activity.

- Phenoxyphenyl moiety : Contributes to interactions with biological targets.

- Thienyl ring : Imparts unique electronic properties that may influence reactivity and binding.

Anticancer Properties

Research indicates that compounds similar to (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone exhibit significant anticancer activity. For instance, studies have reported that derivatives of phenylmethanones can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

A notable case study involved a related compound that demonstrated potent inhibitory activity against human myelodysplastic syndrome (SKM-1) cell lines. The mechanism involved the upregulation of acetyl-histone H3 levels, leading to increased expression of tumor suppressor genes and subsequent apoptosis in cancer cells .

Cardiovascular Effects

Another area of interest is the compound's potential role in cardiovascular health. Similar compounds have been shown to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and atherosclerosis. In vitro studies demonstrated that certain derivatives could significantly reduce cholesterol levels in cellular models, suggesting a potential for lowering atherosclerotic plaque formation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups like dimethylamino enhances activity, while bulky groups may hinder binding to target sites.

- Aromatic Interactions : The arrangement of phenoxy groups affects the compound's ability to interact with biological targets, influencing both potency and selectivity.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Question: What are the recommended synthetic routes for (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation , leveraging a thiophene backbone functionalized with dimethylamino and phenoxyphenyl groups. Key steps include:

- Substrate Preparation : Pre-functionalization of the thiophene ring with dimethylamino and phenoxyphenyl groups via nucleophilic substitution or coupling reactions .

- Acylation : Reaction with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Optimization : Control reaction temperature (0–5°C for selectivity), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 substrate-to-acyl chloride) to minimize side products .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Purity Validation : Use HPLC (>98% purity) and NMR to confirm structural integrity .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times, and solvent controls).

- SAR Analysis : Compare analogs (e.g., substituents on the phenyl or thienyl groups) to isolate structural determinants of activity .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₆H₂₂N₂O₂S) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to steric bulk .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Parameterize force fields for sulfur and aromatic interactions .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- DFT Calculations : Evaluate electron distribution at the dimethylamino group to predict nucleophilic reactivity .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Protect from light and moisture; store at –20°C under inert gas (argon) to prevent oxidation of the thienyl group .

- Degradation Monitoring : Track via periodic TLC or HPLC to detect hydrolysis byproducts (e.g., free carboxylic acid from ketone oxidation) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Substituent Variation : Replace the phenoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .

- Bioisosteric Replacement : Substitute the thienyl ring with furan or pyrrole to assess heterocyclic effects on solubility .

- Pharmacophore Mapping : Identify critical moieties (e.g., dimethylamino for hydrogen bonding) using 3D-QSAR models .

Basic Question: What are the recommended analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for separation. Monitor transitions at m/z 426 → 281 (quantifier) and 426 → 198 (qualifier) .

- Sample Preparation : Protein precipitation with acetonitrile (1:3 ratio) to minimize matrix effects .

Advanced Question: How can researchers investigate the compound’s potential off-target effects in vitro?

Methodological Answer:

- Kinome Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess metabolic interference .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .

Basic Question: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

- Primary Solvent : DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Alternatives : Ethanol or PEG-400 for aqueous solubility, validated by dynamic light scattering (DLS) to confirm absence of aggregation .

Advanced Question: How can mechanistic studies elucidate the compound’s mode of action in disease models?

Methodological Answer:

- Target Deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for activity .

- Biochemical Assays : Measure inhibition of enzymatic targets (e.g., IC₅₀ via fluorogenic substrates) .

- In Vivo Imaging : Use fluorescently tagged analogs for real-time biodistribution tracking in zebrafish/xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.